molecular formula C5H7N3O2 B11921540 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B11921540
M. Wt: 141.13 g/mol
InChI Key: SFVCYLGMBFTDQC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminomethyl group attached to the imidazole ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of imidazole with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting intermediate is then subjected to carboxylation to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol derivatives.

Scientific Research Applications

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the carboxylic acid group can participate in coordination with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzene ring instead of an imidazole ring.

    Imidazole-4-carboxylic acid: Lacks the aminomethyl group but has a similar imidazole ring structure.

    Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.

Uniqueness

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of its aminomethyl and carboxylic acid groups attached to the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c6-1-3-4(5(9)10)8-2-7-3/h2H,1,6H2,(H,7,8)(H,9,10)

InChI Key

SFVCYLGMBFTDQC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CN)C(=O)O

Origin of Product

United States

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